molecular formula C8H4FNO3 B1442697 7-Fluoro-1,2-benzoxazole-3-carboxylic acid CAS No. 894789-51-6

7-Fluoro-1,2-benzoxazole-3-carboxylic acid

Cat. No.: B1442697
CAS No.: 894789-51-6
M. Wt: 181.12 g/mol
InChI Key: SALREZVATWXFST-UHFFFAOYSA-N
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Description

7-Fluoro-1,2-benzoxazole-3-carboxylic acid is a heterocyclic compound that features a benzoxazole ring substituted with a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Scientific Research Applications

7-Fluoro-1,2-benzoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 7-Fluoro-1,2-benzoxazole-3-carboxylic acid was not found, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar chemical compounds .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, the study and development of benzoxazole derivatives, including 7-Fluoro-1,2-benzoxazole-3-carboxylic acid, may continue to be a significant area of research in the future.

Biochemical Analysis

Biochemical Properties

7-Fluoro-1,2-benzoxazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed to inhibit certain kinases, thereby modulating cellular signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated cytotoxic effects, leading to apoptosis and inhibition of cell proliferation . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For example, this compound has been shown to inhibit the activity of certain kinases, thereby affecting signal transduction pathways and gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been observed to exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been reported . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can be further excreted from the body. The interactions of this compound with metabolic enzymes can also influence metabolic flux and alter the levels of other metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . The targeting of this compound to these compartments is facilitated by targeting signals and post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2-benzoxazole-3-carboxylic acid typically involves the cyclization of 2-aminophenol derivatives with appropriate carboxylic acid precursors. One common method includes the reaction of 2-aminophenol with 2-fluorobenzoic acid under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1,2-benzoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

Comparison with Similar Compounds

Comparison: 7-Fluoro-1,2-benzoxazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to its chloro and bromo analogs, the fluorine-substituted compound often exhibits higher potency and selectivity in biological assays. This is attributed to the strong electron-withdrawing effect of fluorine, which can enhance the compound’s interaction with biological targets .

Properties

IUPAC Name

7-fluoro-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-5-3-1-2-4-6(8(11)12)10-13-7(4)5/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALREZVATWXFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)ON=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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